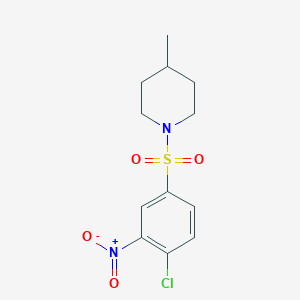

1-(4-Chloro-3-nitrobenzenesulfonyl)-4-methylpiperidine

Description

1-(4-Chloro-3-nitrobenzenesulfonyl)-4-methylpiperidine is a sulfonamide derivative featuring a piperidine ring substituted with a methyl group at the 4-position and a 4-chloro-3-nitrobenzenesulfonyl moiety. Its synthesis typically involves nucleophilic substitution reactions between 4-chloro-3-nitrobenzenesulfonyl chloride and 4-methylpiperidine under basic conditions, a method analogous to related sulfonamide derivatives .

Structurally, the nitro and chloro groups on the benzene ring contribute to electronic effects (e.g., electron withdrawal), which may enhance reactivity in biological systems.

Properties

IUPAC Name |

1-(4-chloro-3-nitrophenyl)sulfonyl-4-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O4S/c1-9-4-6-14(7-5-9)20(18,19)10-2-3-11(13)12(8-10)15(16)17/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCCGUDKOSKNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)-4-methylpiperidine typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 4-methylpiperidine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

1-(4-Chloro-3-nitrobenzenesulfonyl)-4-methylpiperidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro and sulfonyl groups.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions

Common reagents used in these reactions include iron, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-3-nitrobenzenesulfonyl)-4-methylpiperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including its effects on cellular pathways.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of its ability to inhibit certain biological pathways .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrobenzenesulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets. The compound is known to inhibit the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. These pathways are crucial for various cellular processes, including inflammation and cell proliferation .

Comparison with Similar Compounds

4-Methylpiperidine vs. Piperidine-4-carboxylate Esters

The compound ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxylate (CAS 291292-03-0) differs by replacing the methyl group with an ethyl ester at the 4-position of the piperidine ring . This ester group increases hydrophilicity and may alter metabolic pathways (e.g., susceptibility to esterase hydrolysis).

| Compound | Molecular Formula | Piperidine Substituent | Key Properties |

|---|---|---|---|

| 1-(4-Chloro-3-nitrobenzenesulfonyl)-4-methylpiperidine | C₁₂H₁₄ClN₂O₄S | 4-Methyl | Higher lipophilicity, potential CNS activity |

| Ethyl piperidine-4-carboxylate analog | C₁₄H₁₇ClN₂O₆S | 4-Ethoxycarbonyl | Increased hydrophilicity, ester hydrolysis susceptibility |

4-Methylpiperidine vs. Morpholine Derivatives

Morpholine derivatives generally exhibit improved solubility but reduced membrane permeability compared to piperidine analogs, impacting their utility in central nervous system (CNS) targeting .

Substituent Variations on the Aromatic Ring

Nitro and Chloro Substitution Patterns

In kinase binding assays (e.g., CSF1R), the 5-chloro-2-nitro analog demonstrated moderate activity, suggesting that substitution patterns influence target affinity .

Chlorobenzenesulfonyl Derivatives

1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (CAS 941962-26-1) replaces the nitro group with a carboxamide-linked benzothiazole moiety . The benzothiazole group is associated with antimicrobial and anticancer activities, suggesting divergent biological applications compared to the nitro-containing parent compound .

Piperidine Ring Expansion or Functionalization

Azepane and Pyrrolidine Analogs

1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (CAS 932918-49-5) expands the piperidine ring to a seven-membered azepane, increasing conformational flexibility . While this may enhance binding to larger enzyme pockets, azepane derivatives often face synthetic challenges and metabolic instability .

Key Research Findings and Implications

- Electronic Effects : The 4-chloro-3-nitro substitution pattern in the target compound provides a balance of electron withdrawal and steric accessibility, making it a candidate for kinase inhibitor development .

- Piperidine Modifications : Methyl substitution on piperidine enhances metabolic stability compared to morpholine or ester-containing analogs .

- Biological Activity Gaps : While structural analogs like the benzothiazole derivative show documented antimicrobial activity , the target compound’s specific biological roles require further experimental validation.

Biological Activity

1-(4-Chloro-3-nitrobenzenesulfonyl)-4-methylpiperidine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H15ClN2O4S

- Molecular Weight : 304.78 g/mol

The primary biological targets of 1-(4-Chloro-3-nitrobenzenesulfonyl)-4-methylpiperidine include:

- Mitogen-Activated Protein Kinase (MAPK) Pathway : This pathway is crucial for various cellular processes, including growth, differentiation, and apoptosis. The compound appears to inhibit this pathway, leading to altered cellular responses.

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway : Inhibition of this pathway may contribute to the compound's anti-inflammatory and anticancer properties.

Antimicrobial Properties

Research indicates that 1-(4-Chloro-3-nitrobenzenesulfonyl)-4-methylpiperidine exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound has been explored for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation in vitro, particularly against specific cancer lines. The mechanism involves inducing apoptosis through the modulation of key signaling pathways, including those mentioned above .

Pharmacokinetics

Pharmacokinetic studies suggest that 1-(4-Chloro-3-nitrobenzenesulfonyl)-4-methylpiperidine can be effectively absorbed through the skin due to its affinity for stratum corneum ceramides. This property enhances its potential as a topical therapeutic agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted by Vinaya et al. demonstrated that derivatives of sulfonyl-piperidine compounds exhibited significant antimicrobial activity against various pathogens .

- Cancer Cell Proliferation : In vitro assays showed that the compound effectively inhibited the proliferation of pancreatic cancer cell lines by blocking CDK9 activity, which is crucial for cell cycle regulation .

- Bioremediation Potential : Related compounds have been studied for their degradation capabilities in environmental contexts, indicating broader applications beyond direct therapeutic uses .

Data Summary

Q & A

Q. What are the standard synthetic routes for 1-(4-Chloro-3-nitrobenzenesulfonyl)-4-methylpiperidine?

The compound is typically synthesized via nucleophilic substitution between 4-methylpiperidine and 4-chloro-3-nitrobenzenesulfonyl chloride. The reaction is conducted under basic conditions (e.g., triethylamine in dichloromethane) to neutralize HCl byproducts. Purification involves recrystallization or column chromatography to isolate the sulfonamide product. Similar methodologies are validated for analogous sulfonylpiperidine derivatives .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : Key signals include the aromatic protons (δ 7.5–8.5 ppm for nitro and chloro-substituted benzene) and piperidine methyl group (δ 1.0–1.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Retention time and peak area analysis (e.g., using C18 columns with methanol/water mobile phases) confirm purity (>95% typical).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight .

Q. How does the nitro group influence the compound’s reactivity in further derivatization?

The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position of the benzene ring. It can be reduced to an amine (e.g., using H₂/Pd-C) for subsequent coupling reactions, enabling diversification into secondary amines or heterocycles .

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential dust inhalation risks.

- Storage : Inert atmosphere, desiccated at −20°C to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize byproducts?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity but may increase side reactions.

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to piperidine ensures complete consumption of the amine.

- Temperature : Room temperature minimizes decomposition; elevated temperatures (40–50°C) accelerate reactivity but risk nitro group reduction.

- Catalysis : DMAP (4-dimethylaminopyridine) improves sulfonamide formation efficiency .

Q. Example Optimization Table

| Condition | Yield (%) | Purity (%) | Byproducts Identified |

|---|---|---|---|

| DCM, Et₃N, RT | 65 | 92 | Unreacted sulfonyl chloride |

| DMF, DMAP, 40°C | 78 | 95 | Trace hydrolysis products |

| THF, NaHCO₃, RT | 58 | 88 | Nitro-reduced amine |

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Variable Temperature NMR : Identifies dynamic effects (e.g., rotamers) causing peak splitting.

- Cross-Validation : Compare with computational predictions (DFT-based chemical shift calculations) .

Q. What computational strategies aid in designing novel derivatives with enhanced bioactivity?

- Quantum Chemical Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites).

- Molecular Docking : Screen against target proteins (e.g., kinases) to prioritize synthetic targets.

- Machine Learning : Train models on existing bioactivity data to forecast substituent effects .

Q. How can stability issues (e.g., hydrolysis of the sulfonyl group) be mitigated during long-term studies?

Q. What methodologies validate the compound’s role in inhibiting specific enzymatic targets?

- Enzyme Assays : Measure IC₅₀ values via fluorometric or colorimetric readouts (e.g., NADH depletion for dehydrogenases).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.

- X-ray Crystallography : Resolve co-crystal structures to identify key binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.